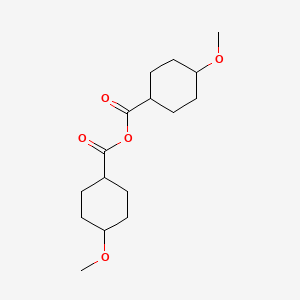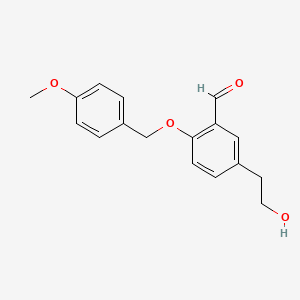
5-(2-Hydroxyethyl)-2-((4-methoxybenzyl)oxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Hydroxyethyl)-2-((4-methoxybenzyl)oxy)benzaldehyde is an organic compound that features a benzaldehyde core with hydroxyethyl and methoxybenzyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethyl)-2-((4-methoxybenzyl)oxy)benzaldehyde typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxyethylbenzaldehyde and 4-methoxybenzyl chloride.
Reaction Steps:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 5-(2-Hydroxyethyl)-2-((4-methoxybenzyl)oxy)benzoic acid.
Reduction: 5-(2-Hydroxyethyl)-2-((4-methoxybenzyl)oxy)benzyl alcohol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its functional groups.
Biology
Biological Activity: Studied for potential biological activities such as antimicrobial or anticancer properties.
Medicine
Drug Development: Potential precursor for the development of pharmaceutical compounds.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for compounds like 5-(2-Hydroxyethyl)-2-((4-methoxybenzyl)oxy)benzaldehyde depends on its specific application. For example, if it exhibits biological activity, it may interact with specific enzymes or receptors in biological systems. The hydroxyethyl and methoxybenzyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(2-Hydroxyethyl)-2-((4-methoxyphenyl)oxy)benzaldehyde: Similar structure but with a phenyl group instead of a benzyl group.
5-(2-Hydroxyethyl)-2-((4-methoxybenzyl)oxy)benzoic acid: Oxidized form of the compound.
Uniqueness
The unique combination of hydroxyethyl and methoxybenzyl groups in 5-(2-Hydroxyethyl)-2-((4-methoxybenzyl)oxy)benzaldehyde may confer specific properties that are not present in similar compounds, such as unique reactivity or biological activity.
Properties
Molecular Formula |
C17H18O4 |
|---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
5-(2-hydroxyethyl)-2-[(4-methoxyphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C17H18O4/c1-20-16-5-2-14(3-6-16)12-21-17-7-4-13(8-9-18)10-15(17)11-19/h2-7,10-11,18H,8-9,12H2,1H3 |
InChI Key |
DFIFZBYZALRRGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)CCO)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


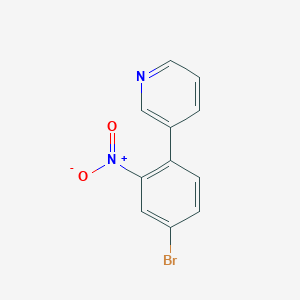
![4-hydroxy-4-[(3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-6-ylamino)methyl]piperidine-1-carboxylic acid benzyl ester](/img/structure/B13924475.png)
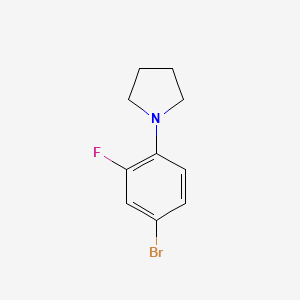
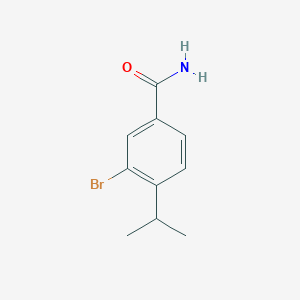

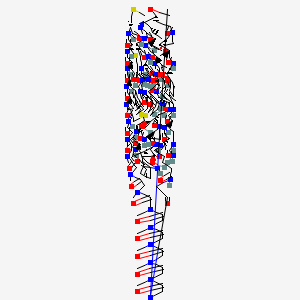
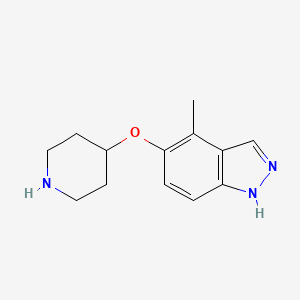

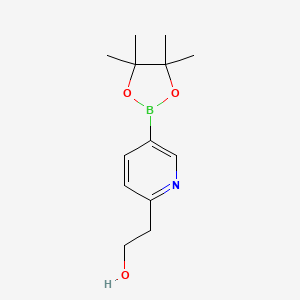
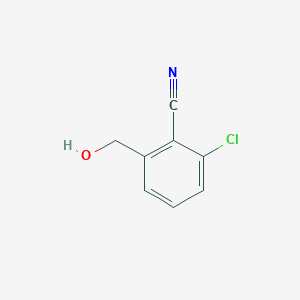
![2-Amino-8,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13924525.png)

![6-Chloro-2-morpholinooxazolo[4,5-C]pyridine](/img/structure/B13924536.png)
